molecular formula C13H17ClFN3 B12230311 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

Cat. No.: B12230311
M. Wt: 269.74 g/mol
InChI Key: KPPKWGRCSVTCAE-UHFFFAOYSA-N
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Description

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications This compound is characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole ring

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.

Scientific Research Applications

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-N-[(4-chlorophenyl)methyl]-4-methylpyrazol-3-amine
  • 1-ethyl-N-[(4-bromophenyl)methyl]-4-methylpyrazol-3-amine
  • 1-ethyl-N-[(4-methylphenyl)methyl]-4-methylpyrazol-3-amine

Uniqueness

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H17ClFN3

Molecular Weight

269.74 g/mol

IUPAC Name

1-ethyl-N-[(4-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C13H16FN3.ClH/c1-3-17-9-10(2)13(16-17)15-8-11-4-6-12(14)7-5-11;/h4-7,9H,3,8H2,1-2H3,(H,15,16);1H

InChI Key

KPPKWGRCSVTCAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

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